adamantane-1-carbonyl azide adamantane-1-carbonyl azide
Brand Name: Vulcanchem
CAS No.: 26496-33-3
VCID: VC11603428
InChI:
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.3

adamantane-1-carbonyl azide

CAS No.: 26496-33-3

Cat. No.: VC11603428

Molecular Formula: C11H15N3O

Molecular Weight: 205.3

Purity: 95

* For research use only. Not for human or veterinary use.

adamantane-1-carbonyl azide - 26496-33-3

Specification

CAS No. 26496-33-3
Molecular Formula C11H15N3O
Molecular Weight 205.3

Introduction

Structural and Chemical Characteristics of Adamantane Azides

Adamantane-1-carbonyl azide (C₁₁H₁₅N₃O) is a polycyclic compound featuring an adamantane backbone with a carbonyl azide (-CON₃) functional group at the 1-position. The adamantane core provides exceptional thermal stability and lipophilicity, while the azide group enables diverse reactivity, including cycloadditions, reductions, and photolytic decomposition .

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight217.26 g/mol
ReactivityParticipates in Staudinger, Huisgen reactions
StabilitySensitive to heat, light, and moisture
SolubilitySoluble in diethyl ether, dichloromethane

The carbonyl azide group’s electron-withdrawing nature polarizes the adamantane framework, enhancing electrophilic substitution at bridgehead positions .

Synthetic Methodologies

Patent-Based Synthesis of 1-Azidoadamantane (RU2551683C1)

The RU2551683C1 patent outlines a high-yield (85–90%) method for synthesizing 1-azidoadamantane under ambient conditions :

  • Reagents:

    • 1,3-Dehydroadamantane

    • Anhydrous hydrogen azide (HN₃) generated in situ via NaNO₂/H₂SO₄ reaction.

  • Conditions:

    • Solvent: Diethyl ether

    • Temperature: 20–40°C

    • Reaction Time: 10–20 minutes

  • Mechanism:

    • Alkylation of HN₃ by 1,3-dehydroadamantane, avoiding hydrolysis to 1-hydroxyadamantane via strict anhydrous conditions .

Comparative Analysis with Carbonyl Azide Derivatives

While adamantane-1-carbonyl azide is not directly synthesized in the cited patent, its preparation can be inferred via analogous routes:

  • Step 1: Synthesize adamantane-1-carbonyl chloride via Friedel-Crafts acylation.

  • Step 2: React with sodium azide (NaN₃) in acetone/water to yield the carbonyl azide.

  • Key Challenge: Avoiding Curtius rearrangement requires low temperatures (<0°C) .

Reactivity and Functionalization

Thermal and Photolytic Decomposition

Adamantane carbonyl azides undergo thermolysis or photolysis to generate adamantane isocyanates, precursors to ureas and carbamates:
Ad-CON3Δ/hνAd-NCO+N2\text{Ad-CON}_3 \xrightarrow{\Delta/h\nu} \text{Ad-NCO} + \text{N}_2 \uparrow
This reactivity is exploited in polymer cross-linking and surface functionalization .

Click Chemistry Applications

The azide-alkyne cycloaddition (Huisgen reaction) enables bioconjugation:
Ad-CON3+RC≡CHCu(I)Ad-CONH-C≡C-R\text{Ad-CON}_3 + \text{RC≡CH} \xrightarrow{\text{Cu(I)}} \text{Ad-CONH-C≡C-R}
This forms triazole-linked hybrids for drug delivery systems .

Industrial and Pharmaceutical Applications

Antiviral Agents

Adamantane azides serve as intermediates for rimantadine analogs, which inhibit influenza A viral replication by blocking M2 proton channels .

Table 2: Biological Activity of Adamantane Azide Derivatives

DerivativeTargetIC₅₀ (μM)
1-AzidoadamantaneInfluenza A M2 protein0.12
1-Azidoadamantane-3-carboxamideHIV-1 protease1.4

Polymer Chemistry

Incorporating adamantane azides into polymers enhances thermal stability. For example, azide-functionalized polyethylenes exhibit 30% higher decomposition temperatures than non-functionalized analogs .

Future Directions and Research Gaps

Unexplored Applications

  • Photoresists: Adamantane azides’ photolytic properties could advance EUV lithography.

  • Antibacterial Coatings: Nitrene intermediates may functionalize surfaces to resist biofilm formation.

Synthetic Challenges

  • Scalability: Current methods require milliliter-scale batches; continuous-flow reactors could improve efficiency.

  • Stereoselectivity: Functionalizing adamantane’s bridgehead positions remains non-selective.

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